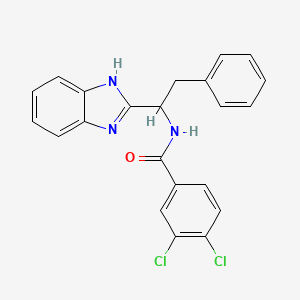
N-(1-(1H-1,3-Benzimidazol-2-yl)-2-phenylethyl)-3,4-dichlorobenzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(1H-1,3-Benzimidazol-2-yl)-2-phenylethyl)-3,4-dichlorobenzenecarboxamide is a complex organic compound that features a benzimidazole moiety. Benzimidazoles are a class of heterocyclic aromatic organic compounds known for their diverse applications in pharmaceuticals, dyes, and polymers. This particular compound is of interest due to its potential biological activities and applications in various scientific fields.
Méthodes De Préparation
The synthesis of N-(1-(1H-1,3-Benzimidazol-2-yl)-2-phenylethyl)-3,4-dichlorobenzenecarboxamide typically involves multiple steps. One common method involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to yield an intermediate product. This intermediate is then reacted with thiosemicarbazide in ethanol at reflux temperature to produce the final compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Analyse Des Réactions Chimiques
N-(1-(1H-1,3-Benzimidazol-2-yl)-2-phenylethyl)-3,4-dichlorobenzenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole moiety, using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N-(1-(1H-1,3-Benzimidazol-2-yl)-2-phenylethyl)-3,4-dichlorobenzenecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antiparasitic and antioxidant agent.
Medicine: It is being investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(1-(1H-1,3-Benzimidazol-2-yl)-2-phenylethyl)-3,4-dichlorobenzenecarboxamide involves its interaction with specific molecular targets. For instance, benzimidazole derivatives are known to bind to tubulin proteins, disrupting microtubule assembly and affecting cell division . This disruption can lead to the inhibition of cell proliferation, making the compound a potential candidate for anticancer therapies.
Comparaison Avec Des Composés Similaires
N-(1-(1H-1,3-Benzimidazol-2-yl)-2-phenylethyl)-3,4-dichlorobenzenecarboxamide can be compared with other benzimidazole derivatives such as:
Carbendazim: A fungicide that also binds to tubulin proteins and disrupts microtubule assembly.
Benomyl: Another fungicide that is a metabolic precursor of carbendazim.
Albendazole: An anthelmintic drug used to treat parasitic worm infections. The uniqueness of this compound lies in its specific structural features and the potential for diverse biological activities.
Propriétés
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3,4-dichlorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2N3O/c23-16-11-10-15(13-17(16)24)22(28)27-20(12-14-6-2-1-3-7-14)21-25-18-8-4-5-9-19(18)26-21/h1-11,13,20H,12H2,(H,25,26)(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDBXWIZJQAGBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2)NC(=O)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(2-Methoxyethyl)piperidin-4-YL]-4-methylbenzamide](/img/structure/B2378645.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2378646.png)
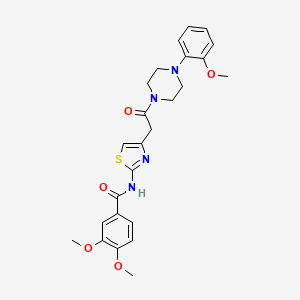
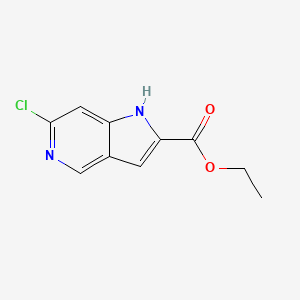
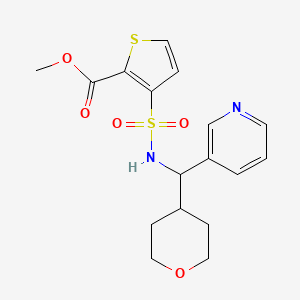
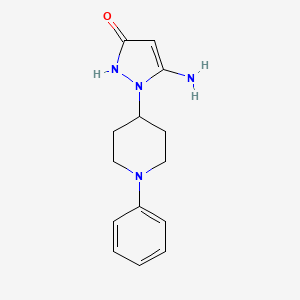
![2-[3-(Trifluoromethyl)phenyl]quinoline](/img/structure/B2378655.png)
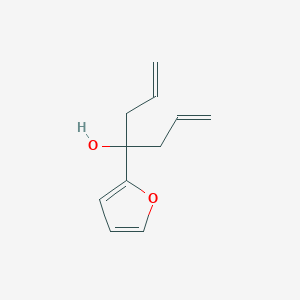
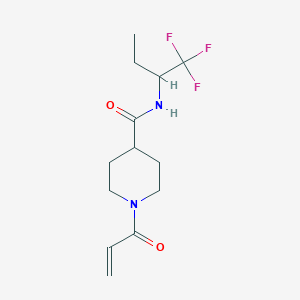
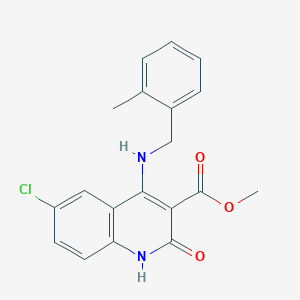
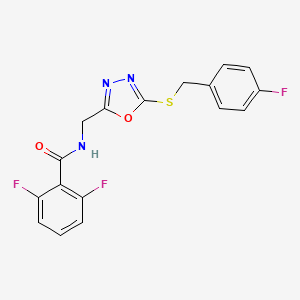
![5-(4-bromo-2-fluorobenzyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2378665.png)
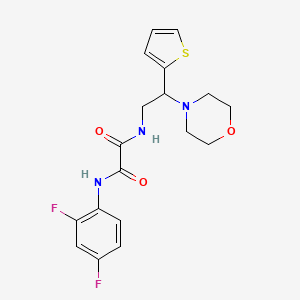
![N-(3,4-dichlorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2378668.png)
